Home > Products > Screening Compounds P47813 > Lurasidone Opened Imide
Lurasidone Opened Imide - 1644295-07-7

Lurasidone Opened Imide

Catalog Number: EVT-1448000
CAS Number: 1644295-07-7
Molecular Formula: C28H38N4O3S
Molecular Weight: 510.697
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lurasidone Hydrochloride

Compound Description: Lurasidone hydrochloride is an atypical antipsychotic medication used primarily to treat schizophrenia and bipolar disorder. It acts as an antagonist at dopamine D2 and serotonin 5-HT7 receptors. [, , , ]

Risperidone

Compound Description: Risperidone is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism. Like Lurasidone, it exhibits antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. [, , , ]

Relevance: Risperidone is frequently mentioned alongside Lurasidone in comparative studies evaluating efficacy, safety, and metabolic side effects. [, , ] While not structurally identical, both belong to the same class of atypical antipsychotics and share a similar pharmacological profile, making Risperidone a relevant comparison point when considering the potential effects of opening the imide ring in Lurasidone.

Olanzapine

Compound Description: Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. It exhibits antagonist activity at various receptors including dopamine, serotonin, histamine, and muscarinic receptors. [, ]

Relevance: Similar to Risperidone, Olanzapine serves as a comparator to Lurasidone in studies investigating treatment efficacy and side effects. [, ] Although structurally different, the shared classification as atypical antipsychotics and overlapping therapeutic applications make Olanzapine a relevant comparison point for understanding the potential impact of modifying the imide moiety in Lurasidone.

Quetiapine

Compound Description: Quetiapine is an atypical antipsychotic used to treat schizophrenia, bipolar disorder, and major depressive disorder. It displays antagonist activity at various receptors, including dopamine, serotonin, histamine, and adrenergic receptors. []

Relevance: Quetiapine, specifically its extended-release formulation (Quetiapine XR), is included in studies comparing the metabolic side effects of different atypical antipsychotics, including Lurasidone. [] While structurally distinct, the shared therapeutic applications and their inclusion in comparative studies make Quetiapine a relevant compound to consider when evaluating the potential consequences of structural changes to Lurasidone.

Paliperidone

Compound Description: Paliperidone is an atypical antipsychotic primarily used to treat schizophrenia. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors and is a metabolite of Risperidone. []

Relevance: Paliperidone is studied in conjunction with Lurasidone to investigate their combined effects with cognitive remediation therapy in schizophrenia. [] While not structurally identical, both are classified as atypical antipsychotics and are explored for their potential to improve cognitive function in schizophrenia, making Paliperidone a relevant comparator for understanding the potential impact of opening the imide ring in Lurasidone on cognitive function.

Clozapine

Compound Description: Clozapine is an atypical antipsychotic used to treat treatment-resistant schizophrenia. It exhibits antagonist activity at a variety of receptors, including dopamine, serotonin, histamine, and adrenergic receptors. []

Relevance: Clozapine serves as a benchmark for comparing the efficacy of Lurasidone in treating treatment-resistant schizophrenia. [] Despite their structural differences, the shared therapeutic focus on treatment-resistant schizophrenia makes Clozapine a relevant point of comparison when assessing the potential effects of modifying the imide group in Lurasidone.

Overview

Lurasidone Opened Imide, commonly referred to simply as Lurasidone, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar depression. It is marketed under the brand name Latuda, among others. This compound functions by modulating neurotransmitter systems in the brain, particularly targeting dopamine and serotonin receptors. The development of Lurasidone was aimed at minimizing side effects commonly associated with traditional antipsychotics while maintaining therapeutic efficacy .

Source and Classification

Lurasidone is classified as an atypical antipsychotic, which distinguishes it from typical antipsychotics based on its pharmacological profile and reduced extrapyramidal side effects. It is derived from a structure that incorporates a unique imide moiety, contributing to its receptor binding characteristics. The compound has been studied extensively for its binding affinity to various receptors, including D2 dopamine and 5-HT2A serotonin receptors, which are crucial for its therapeutic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lurasidone involves several critical steps that utilize specific chemical reactions to construct its complex molecular structure. One notable synthetic route begins with the preparation of (R,R)-cyclohexane-1,2-dicarboxylate, which undergoes various transformations including:

  1. Formation of the Imide: The introduction of the imide functionality is essential for the compound's activity.
  2. Cyclization Reactions: These reactions help in forming the bicyclic structure that is characteristic of Lurasidone.
  3. Final Modifications: Additional steps include deprotection and purification processes to yield the final product in a pharmaceutical-grade form.

The synthetic pathway has been optimized over time to enhance yield and purity while reducing by-products .

Molecular Structure Analysis

Structure and Data

Lurasidone's molecular formula is C24H25N3O2SC_{24}H_{25}N_3O_2S with a molecular weight of approximately 415.6 g/mol. The compound features a complex structure that includes:

  • A piperazine ring,
  • A norbornane moiety,
  • An imide group,
  • A thiazole ring.

The three-dimensional conformation of Lurasidone allows it to effectively bind to its target receptors, facilitating its pharmacological action .

Chemical Reactions Analysis

Reactions and Technical Details

Lurasidone undergoes several chemical reactions during its metabolism and synthesis:

These metabolic pathways are crucial for understanding both the therapeutic efficacy and potential side effects associated with Lurasidone .

Mechanism of Action

Process and Data

Lurasidone exerts its effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps to balance dopaminergic activity in various brain regions, thereby alleviating symptoms associated with schizophrenia and bipolar disorder.

The binding affinity data indicate that Lurasidone has a Ki value of approximately 1.68 nM for D2 receptors, demonstrating a strong interaction that supports its therapeutic effects while minimizing side effects typically seen with other antipsychotics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lurasidone exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: It is moderately soluble in water and more soluble in organic solvents.
  • Stability: The compound is stable under normal conditions but should be protected from light and moisture.

Chemical properties include:

  • Melting Point: Approximately 210 °C.
  • pKa Values: Reflecting its acidic properties, which influence solubility and absorption characteristics.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Lurasidone is primarily used in clinical settings for treating:

  • Schizophrenia: It has shown efficacy in reducing both positive and negative symptoms associated with this condition.
  • Bipolar Depression: Clinical studies have demonstrated its effectiveness as a monotherapy or adjunctive treatment for depressive episodes in bipolar disorder.

Research continues into expanding its applications, including potential uses in other psychiatric disorders due to its favorable side effect profile compared to older antipsychotic medications .

Introduction to Lurasidone Opened Imide

Lurasidone Opened Imide (CAS 1644295-07-7) is a critical chemical entity in the manufacturing and quality assessment of the atypical antipsychotic drug lurasidone hydrochloride, marketed as Latuda®. This diastereomeric compound (typically existing as a mixture of stereoisomers) arises from hydrolytic ring opening of lurasidone’s characteristic cis-fused norbornane-2,3-dicarboximide moiety. Its chemical behavior and detectability make it both a synthetic intermediate in lurasidone production and a degradation impurity requiring stringent control. The compound exemplifies the broader pharmaceutical challenge of managing structurally complex intermediates that impact final drug substance purity, efficacy, and regulatory compliance [2] [5] [8].

Chemical Identity and Structural Characterization of Lurasidone Opened Imide

Molecular Structure and Properties:Lurasidone Opened Imide (IUPAC name: (1S,2R,3S,4R)-3-((((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid) retains the core pharmacophoric elements of lurasidone—the benzoisothiazolylpiperazine and cyclohexylmethyl linker—but features a hydrolyzed dicarboxylic acid group instead of the closed imide ring. This ring opening increases its polarity and molecular weight (510.69 g/mol vs. lurasidone’s 492.68 g/mol) and introduces hydrogen-bonding capacity absent in the parent drug [2] [8].

  • Stereochemistry: The compound’s stereochemical configuration is critical due to lurasidone’s enantioselective receptor binding. The (1S,2R,3S,4R) and (1R,2S,3R,4S) diastereomers (AR-L06204, AR-L06203) are well-documented, arising from chiral centers in both the norbornane and cyclohexylmethyl domains. These stereoisomers exhibit distinct chromatographic behaviors, necessitating chiral resolution techniques for accurate quantification [5] [8].

  • Structural Implications for Receptor Binding: Computational studies comparing lurasidone and its opened imide reveal that the rigid, closed imide ring in lurasidone optimizes hydrophobic interactions within the orthosteric binding pockets of target receptors (D₂, 5-HT₇, and 5-HT₂ₐ). The opened imide’s flexible carboxylic acid groups disrupt this complementarity, reducing binding affinity by ~100-fold. This explains its lack of intrinsic antipsychotic activity despite structural similarity [10] [6].

Table 1: Molecular Comparison of Lurasidone vs. Lurasidone Opened Imide

PropertyLurasidoneLurasidone Opened Imide
CAS No.367514-87-21644295-07-7
Molecular FormulaC₂₈H₃₆N₄O₂SC₂₈H₃₈N₄O₃S
Molecular Weight (g/mol)492.68510.69
Key Functional GroupsCyclic imideDicarboxylic acid
Stereoisomers (Examples)(3aR,4S,7R,7aS)-isomer(1S,2R,3S,4R)-isomer (AR-L06204)

Role as a Synthetic Intermediate and Impurity in Lurasidone Production

Synthetic Pathway Involvement:Lurasidone Opened Imide is an unavoidable byproduct during lurasidone synthesis. Patent US20140179922A1 details its formation during alkaline hydrolysis of precursor intermediates or final lurasidone under suboptimal reaction conditions. Specifically, nucleophilic attack by hydroxide ions at the electrophilic carbonyl carbons of the imide ring cleaves the C–N bond, yielding the dicarboxylic acid derivative. This reaction is favored by elevated temperatures (>50°C) or prolonged exposure to basic aqueous/organic solvents (e.g., NaOH in tetrahydrofuran) [4].

Purification Significance:Due to structural similarity, separating the opened imide from lurasidone demands sophisticated chromatography. Processes use silica gel chromatography with eluents like ethyl acetate/n-hexane or reverse-phase HPLC (C18 columns with acetonitrile/ammonium formate buffers). Its presence above threshold levels (>0.15% per ICH Q3A) signals incomplete ring closure during imidization or hydrolytic degradation during workup. Consequently, synthetic protocols are optimized to minimize residence times in basic matrices and employ anhydrous conditions for imide cyclization [4] [5].

Degradation Origin:Beyond synthesis, Lurasidone Opened Imide forms in finished drug products via hydrolytic degradation, especially under alkaline conditions (pH > 8). Forced degradation studies show >5% formation after 72 hours at 60°C in 0.1M NaOH. This vulnerability necessitates protective formulation strategies, including pH-adjusted coatings and desiccants in solid dosage forms [7].

Table 2: Key Impurities in Lurasidone Synthesis

Compound NameCAS/RefRole/Origin
Lurasidone Opened Imide1644295-07-7Hydrolytic intermediate/degradant
Dehydro Endo-lurasidoneAR-L00990Oxidation product
Lurasidone Sulfoxide1809325-45-8Sulfur oxidation product
exo-cis-Lurasidone (R,S)AR-L06340Stereochemical isomer
3-(tert-butoxy)benzo[d]isothiazoleAR-L02127Synthetic precursor residue

Significance in Pharmaceutical Quality Control and Regulatory Compliance

Analytical Monitoring:Lurasidone Opened Imide is quantitated using validated stability-indicating methods. The gold standard employs LC-ESI/QTOF/MS/MS with a C18 column (Xterra, 150 mm × 4.6 mm) and a 20 mM ammonium formate (pH 3.0):acetonitrile gradient. Key MS/MS fragments (m/z 510 → 301, 279, 167) confirm identity, while a LOQ of 0.05% ensures precise quantification at ICH-mandated thresholds. This method separates it from 20+ potential impurities, including sulfoxides, N-oxides, and stereoisomers [7] [5].

Regulatory Thresholds:Per ICH Q3A/B guidelines, Lurasidone Opened Imide is classified as a degradation product requiring identification thresholds of 0.5% and qualification thresholds of 1.0% in drug substances. Its presence in commercial batches is strictly audited in regulatory submissions (DMFs, ANDAs). FDA inspection dashboards track CGMP violations related to impurity control, where failures to validate analytical methods for this compound have triggered OAI ("Official Action Indicated") classifications [9] [6].

Quality Control Protocols:Manufacturers implement three-tiered controls:

  • In-process testing: pH and temperature monitoring during imide cyclization.
  • Release testing: HPLC-UV quantification against qualified reference standards (e.g., AR-H01463).
  • Stability studies: Forced degradation under humidity/temperature stress to project shelf-life limits.

Reference materials for this impurity are commercially supplied (e.g., VE007015, TR-L474935) with >98% purity and comprehensive CoAs detailing stereoisomeric composition [5] [8] [9].

Table 3: Analytical Methods for Detecting Lurasidone Opened Imide

MethodConditionsDetectionLOQKey Challenges
HPLC-UVXterra C18, 20 mM NH₄COOH (pH 3):ACN (gradient)270 nm0.1%Co-elution with polar degradants
LC-ESI/QTOF-MS/MSSame as above + ESI positive modem/z 510 → 3010.05%Matrix effects in formulations
Chiral HPLCChiralpak AD-3, ethanol/heptanePolarimetric0.15%Resolving (1S,2R) vs. (1R,2S) isomers

Properties

CAS Number

1644295-07-7

Product Name

Lurasidone Opened Imide

IUPAC Name

(1R,2S,3R,4S)-2-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid

Molecular Formula

C28H38N4O3S

Molecular Weight

510.697

InChI

InChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24+,25-/m1/s1

InChI Key

QEWPJJKHHCTRAZ-NZJLJWDESA-N

SMILES

C1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65

Synonyms

(1S,2R,3S,4R)-3-((((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.